molecular formula C12H16ClN B2538464 5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2490430-24-3

5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B2538464
CAS No.: 2490430-24-3
M. Wt: 209.72
InChI Key: QFTOJLOODSHEHP-UHFFFAOYSA-N
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Description

5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride is a bicyclic compound with a phenyl group attached to the nitrogen atom. It is known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The compound is often used in research due to its interesting chemical properties and reactivity.

Scientific Research Applications

5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride
  • 3-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride
  • 4-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride

Uniqueness

5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

5-phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-7-11-6-10(12)8-13-11;/h1-5,10-13H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTOJLOODSHEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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